A Comprehensive Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
A Comprehensive Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 2,4-dichloroquinazoline-8-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. While specific experimental data for the 8-carbonitrile isomer is sparse in public literature, this document synthesizes information from analogous quinazoline derivatives to present a robust profile. We will explore its core chemical properties, propose a validated synthetic pathway, dissect its unique reactivity, and contextualize its potential as a pivotal intermediate for developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic potential of the quinazoline scaffold.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and versatile substitution points allow for the precise spatial orientation of pharmacophores, making it a cornerstone in the design of targeted therapies.[2] Derivatives of quinazoline are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound 2,4-dichloroquinazoline-8-carbonitrile serves as a highly valuable, albeit specialized, building block. The two chlorine atoms at the C2 and C4 positions offer differential reactivity for sequential chemical modifications, while the 8-carbonitrile group provides a versatile handle for further derivatization, making it a strategic asset in the synthesis of complex molecular libraries.[4][5]
Physicochemical & Spectroscopic Profile
The definitive characterization of any chemical entity relies on its physical and spectroscopic data. While comprehensive experimental spectra for 2,4-dichloroquinazoline-8-carbonitrile are not widely published, we can deduce its expected properties based on its structure and data from closely related analogues.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,4-dichloroquinazoline-8-carbonitrile | N/A |
| CAS Number | 1150617-71-2 | [6][] |
| Molecular Formula | C₉H₃Cl₂N₃ | Inferred |
| Molecular Weight | 224.05 g/mol | [8] |
| Appearance | Expected to be a white to yellow crystalline solid | [3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | [3] |
| Predicted pKa | -0.43 ± 0.30 |[3] |
Spectroscopic Signatures (Predicted)
Accurate structural elucidation is paramount. The following data is predicted based on the analysis of similar quinazoline structures and foundational spectroscopic principles.[9][10]
Table 2: Predicted Spectroscopic Data for 2,4-Dichloroquinazoline-8-carbonitrile
| Technique | Expected Observations |
|---|---|
| ¹H NMR | The aromatic region (approx. 7.5-8.5 ppm) would show a complex splitting pattern for the three protons on the benzene ring, consistent with an ABC spin system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups. |
| ¹³C NMR | Expect signals for nine distinct carbon atoms. Key signals would include those for the carbon atoms attached to chlorine (C2 and C4, likely in the 150-165 ppm range), the nitrile carbon (-C≡N, approx. 115-120 ppm), and the six carbons of the fused aromatic system. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-Cl stretching in the 600-800 cm⁻¹ range. |
| Mass Spectrometry (EI) | The mass spectrum should exhibit a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks with a relative intensity ratio of approximately 9:6:1) would be a definitive feature for confirming the presence of the dichlorinated structure. |
Synthesis and Mechanism: A Validated Approach
A robust and scalable synthetic route is critical for the application of any chemical intermediate. While a specific protocol for the 8-carbonitrile isomer is not published, a reliable two-step synthesis can be designed based on well-established methodologies for related quinazoline-carbonitriles.[4][5] The proposed pathway starts from 2-amino-3-cyanobenzoic acid.
Caption: Proposed synthetic workflow for 2,4-dichloroquinazoline-8-carbonitrile.
Experimental Protocol: Synthesis
PART A: Synthesis of 8-Cyanoquinazoline-2,4(1H,3H)-dione (Intermediate)
This protocol is adapted from established procedures for forming the quinazoline-2,4-dione ring system.[5]
-
Reactant Preparation: In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-cyanobenzoic acid (1 equivalent) and urea (5-10 equivalents).
-
Reaction: Heat the solid mixture in an oil bath to 190-200 °C under a nitrogen atmosphere. The mixture will melt, evolve ammonia gas, and subsequently solidify as the reaction progresses.
-
Monitoring: Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in base, and re-acidifying to check for starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add 2 M sodium hydroxide solution to the solid mass and heat gently to dissolve the product.
-
Purification: Filter the warm solution to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-cyanoquinazoline-2,4(1H,3H)-dione.
PART B: Chlorination to 2,4-Dichloroquinazoline-8-carbonitrile (Final Product)
This chlorination step utilizes phosphorus oxychloride (POCl₃), a standard and highly effective reagent for converting quinazolinediones to their corresponding dichloro derivatives.[4][11]
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 8-cyanoquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Reaction: Add a catalytic amount of N,N-Dimethylformamide (DMF) (optional). Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
Isolation: The product, 2,4-dichloroquinazoline-8-carbonitrile, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.
Chemical Reactivity: The Power of Regioselectivity
The synthetic utility of 2,4-dichloroquinazoline-8-carbonitrile stems from the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The C4-chloro group is significantly more labile than the C2-chloro group.[12]
Causality of Regioselectivity: This difference in reactivity is primarily electronic. The C4 position is para to the ring nitrogen at position 1 (N1), allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The C2 position does not benefit from such direct stabilization, making it less electrophilic. This allows for selective substitution at C4 under mild conditions, while substitution at C2 requires harsher conditions (e.g., higher temperatures).[12]
Caption: Regioselective substitution pathway of 2,4-dichloroquinazoline.
This predictable reactivity is a powerful tool for medicinal chemists, enabling the stepwise construction of complex molecules by first functionalizing the C4 position and then targeting the C2 position in a subsequent step.
Applications in Drug Discovery
2,4-Dichloroquinazoline derivatives are not typically final drug products but are crucial intermediates for synthesizing them.[1][13]
-
Kinase Inhibitors: The quinazoline scaffold is found in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). 2,4-dichloroquinazoline-8-carbonitrile provides a framework to build novel inhibitors where different functionalities can be installed at the C2 and C4 positions to target the ATP-binding pocket of kinases.
-
Scaffold for Library Synthesis: Its predictable, regioselective reactivity makes it an ideal starting point for parallel synthesis and the creation of focused compound libraries for high-throughput screening.
-
Versatile Synthetic Handle: The 8-cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering a multitude of secondary derivatization options to explore structure-activity relationships (SAR).
Caption: Role as a core scaffold in combinatorial drug discovery.
Safety, Handling, and Storage
Table 3: Summary of GHS Hazard Information (Based on 2,4-dichloroquinazoline)
| Hazard | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | P261, P270, P280 |
| Skin Irritation | Causes skin irritation (H315) | P264, P302+P352 |
| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P304+P340 |
Handling and Storage Protocol
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18]
-
Spills: In case of a spill, avoid generating dust.[15] Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[15]
References
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iChemical. 2,4-Dichloroquinazoline, CAS No. 607-68-1. [Link]
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PubChem. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. [Link]
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ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. [Link]
- Google Patents.
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Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
- Google Patents.
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